1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ester with 1,2,3-propanetriol monooctadecanoate
Description
This compound, also known as Glyceryl Stearate Citrate (CAS 55840-13-6), is a multifunctional ester formed by the reaction of citric acid (2-hydroxy-1,2,3-propanetricarboxylic acid) with glyceryl monostearate (1,2,3-propanetriol monooctadecanoate) . It is widely utilized in cosmetics and pharmaceuticals as an emulsifier and emollient, enhancing texture and stability in formulations . Structurally, it combines the hydrophilic properties of citric acid with the lipophilic stearate chain, enabling effective surfactant behavior .
Properties
IUPAC Name |
3-(carboxymethyl)-3-hydroxypentanedioic acid;octadecanoic acid;propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C7H10O7.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4(9)1-7(14,2-5(10)11)3-6(12)13;4-1-3(6)2-5/h2-17H2,1H3,(H,19,20);14H,1-3H2,(H,8,9)(H,10,11)(H,12,13);3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJHNGKIVAKCIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O.C(C(=O)O)C(CC(=O)O)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55840-13-6 | |
| Record name | Glyceryl stearate citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055840136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ester with 1,2,3-propanetriol monooctadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ester with 1,2,3-propanetriol monooctadecanoate (commonly referred to as stearyl monoglyceridyl citrate) is a compound with significant biological activity. This article explores its chemical properties, biological functions, and potential applications in various fields such as pharmaceuticals and food science.
- Chemical Formula: C24H44O7
- Molecular Weight: 444.6020 g/mol
- CAS Registry Number: 16544-70-0
- Structure: The compound consists of a citric acid derivative esterified with glycerol and octadecanoic acid (stearic acid), which influences its solubility and biological interactions.
1,2,3-Propanetricarboxylic acid derivatives exhibit several biological activities:
- Antioxidant Activity: These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
- Anti-inflammatory Properties: They may inhibit pro-inflammatory cytokines and pathways, contributing to reduced inflammation in various tissues.
- Emulsifying Properties: The ester's amphiphilic nature allows it to stabilize emulsions in food products and pharmaceuticals.
Case Studies and Research Findings
Pharmaceutical Industry
The biological activities of this compound suggest potential applications in drug formulation. Its antioxidant and anti-inflammatory properties make it a candidate for developing therapeutics aimed at chronic diseases such as cardiovascular disorders and diabetes.
Food Science
In the food industry, the emulsifying properties of 1,2,3-propanetricarboxylic acid derivatives are utilized to improve the stability and texture of various products. Its ability to enhance mouthfeel while maintaining product integrity is particularly valuable.
Scientific Research Applications
Applications in Food Industry
- Food Additive :
-
Flavoring Agent :
- Its properties allow it to be used in flavoring formulations where it acts to enhance or stabilize flavors in food products.
Pharmaceutical Applications
-
Drug Formulation :
- The compound has been utilized in pharmaceutical formulations due to its ability to form stable esters that can enhance bioavailability and solubility of active pharmaceutical ingredients (APIs). For instance, derivatives of the compound have been studied for their potential use in controlled-release drug delivery systems .
- Pharmacokinetics Studies :
Cosmetic and Personal Care Products
- Emulsifying Agent :
-
Skin Conditioning Agent :
- It is also employed for its skin-conditioning benefits, enhancing moisture retention and improving skin texture.
Industrial Applications
- Plasticizers :
-
Coatings and Adhesives :
- Its properties are advantageous in the formulation of coatings and adhesives, where it contributes to the adhesion strength and flexibility of the final product.
Case Study 1: Food Preservation
A study conducted on the effectiveness of propanetricarboxylic acid ester as a preservative showed significant reductions in microbial growth when incorporated into food matrices. The ester demonstrated a synergistic effect when combined with other preservatives, enhancing overall efficacy without compromising food quality.
Case Study 2: Drug Delivery Systems
Research involving the incorporation of this ester into polymeric nanoparticles for drug delivery revealed improved release profiles for poorly soluble drugs. The nanoparticles exhibited sustained release characteristics, making them suitable candidates for chronic disease management therapies.
Comparison with Similar Compounds
Structural and Functional Overview
The compound is compared to other esters derived from citric acid, glyceryl stearate, or related polyols. Key differentiating factors include:
- Esterified acid (e.g., citric, lactic, acetic).
- Alkyl chain length (e.g., stearate [C18], laurate [C12], isodecyl [branched C10]).
- Degree of esterification (mono-, di-, or tri-esters).
Comparative Analysis Table
Key Findings
Functional Differences :
- Glyceryl Stearate Citrate excels in dual hydrophilic-lipophilic balance due to citric acid's three carboxylic groups and the C18 stearate chain, making it superior for stabilizing oil-water emulsions .
- Acetyltriethyl Citrate , with its ethyl and acetyl groups, is more hydrophobic and serves as a plasticizer rather than an emulsifier .
- Isodecyl Citrate ’s branched alkyl chain improves spreadability in topical formulations but offers weaker emulsification .
Safety and Regulation: Glyceryl stearate derivatives (e.g., citrate, lactate) are broadly compliant with cosmetic safety standards (e.g., EU Commission regulations) . Shorter-chain esters like dodecanoic acid monoester (CAS 27215-38-9) exhibit higher irritation risks (H302, H315 warnings) .
Performance in Formulations :
Preparation Methods
Direct Esterification Process
The primary industrial method for preparing this compound is direct esterification of citric acid with glycerol monostearate under controlled conditions:
- Reactants : Citric acid (1,2,3-propanetricarboxylic acid, 2-hydroxy-) and glycerol monostearate (1,2,3-propanetriol monooctadecanoate).
- Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate esterification.
- Reaction conditions :
- Temperature: Typically between 120°C to 180°C to facilitate ester bond formation without degradation.
- Removal of water: Continuous removal of water formed during esterification is crucial to drive the reaction to completion.
- Reaction monitoring : The degree of esterification is monitored by acid value and hydroxyl value titrations.
- Purification : The product is purified by neutralization of residual acid catalyst, filtration, and vacuum distillation or drying to remove unreacted reagents and by-products.
This method yields a mixture of mono-, di-, and tri-esters of citric acid with glycerol monostearate, with the desired compound isolated by chromatographic or crystallization techniques.
Enzymatic Esterification
An alternative, more environmentally friendly approach involves enzymatic catalysis:
- Enzyme used : Lipases, particularly immobilized Candida antarctica lipase B, catalyze ester bond formation under mild conditions.
- Advantages :
- Mild reaction temperature (30-60°C) preserving sensitive functional groups.
- High regioselectivity and fewer side reactions.
- Reduced need for acid catalysts and easier purification.
- Reaction medium : Organic solvents or solvent-free systems can be used.
- Reaction time : Longer reaction times (several hours to days) compared to chemical catalysis.
- Water removal : Essential to shift equilibrium toward ester formation, often achieved by molecular sieves or reduced pressure.
This method is gaining attention for producing high-purity glycerol stearate citrate with controlled esterification patterns and is suitable for cosmetic-grade products.
Transesterification Route
Another preparation method involves transesterification:
- Starting materials : Citric acid esters (e.g., triethyl citrate) and glycerol monostearate.
- Catalysts : Basic catalysts such as sodium methoxide or enzymatic catalysts.
- Process : Exchange of ester groups between the citric acid ester and glycerol monostearate to form the target ester.
- Conditions : Moderate temperatures (80-150°C) with removal of volatile by-products like ethanol.
- Advantages : Allows better control of ester composition and avoids direct acid-catalyzed esterification drawbacks.
This method is less common industrially but useful in specialized synthesis scenarios.
Data Table Summarizing Preparation Methods
| Preparation Method | Catalysts/Enzymes | Temperature Range (°C) | Reaction Time | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Esterification | Acid catalysts (H2SO4, p-TSA) | 120 - 180 | Several hours | Established, scalable | High temp, acid catalyst residues |
| Enzymatic Esterification | Lipases (Candida antarctica B) | 30 - 60 | Hours to days | Mild conditions, selective | Longer reaction time, costlier |
| Transesterification | Basic catalysts or lipases | 80 - 150 | Several hours | Controlled ester composition | Less common, requires volatile removal |
Research Findings and Industrial Relevance
- The direct esterification method remains the most widely used due to its simplicity and scalability, especially for producing cosmetic-grade glycerol stearate citrate.
- Enzymatic methods are increasingly preferred for “green” chemistry approaches, yielding products with better purity and fewer side-products, essential in pharmaceutical and cosmetic applications.
- Studies on formulation stability (e.g., patent US9763870B2) indicate that glycerol stearate citrate produced via these methods contributes to improved emulsion stability and conditioning properties in cosmetic formulations, highlighting the importance of controlled synthesis for functional performance.
- Hydrolysis stability and non-crystallization behavior of the compound are linked to the precise esterification pattern, which can be optimized by selecting the appropriate preparation method.
Q & A
Q. What are the key physicochemical properties of this compound, and how do they inform experimental design?
The compound (CAS 55840-13-6) has a molecular formula of C27H50O11 and a molecular weight of 550.68 g/mol . Critical properties include a boiling point of 359.4°C and a flash point of 162.4°C, which are essential for handling during high-temperature reactions or formulation processes . Its density and melting point are not explicitly reported, but the compound is described as a white powder at room temperature . These properties guide storage (room temperature recommended ) and stability testing protocols, such as thermal gravimetric analysis (TGA) to assess decomposition thresholds.
Q. What synthetic routes are employed to produce this compound, and how is purity validated?
The compound is synthesized via esterification between citric acid (1,2,3-propanetricarboxylic acid) and glycerol monostearate (1,2,3-propanetriol monooctadecanoate) under controlled catalytic conditions . Purification typically involves solvent extraction or recrystallization. Purity validation employs high-performance liquid chromatography (HPLC) to quantify residual reactants and thin-layer chromatography (TLC) for intermediate monitoring. Nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C) confirms ester bond formation by identifying characteristic peaks for the hydroxyl and carbonyl groups .
Q. What analytical techniques are used to characterize its structural and functional properties?
- Infrared (IR) spectroscopy : Identifies functional groups like ester (C=O stretch at ~1730 cm<sup>-1</sup>) and hydroxyl (broad peak ~3300 cm<sup>-1</sup>) .
- Mass spectrometry (MS) : Validates molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) .
- Elemental analysis : Confirms carbon, hydrogen, and oxygen content against theoretical values .
Advanced Questions
Q. How does the molecular structure influence its emulsifying performance in oil-in-water (O/W) systems?
The compound’s amphiphilic structure combines a hydrophilic citric acid moiety and a hydrophobic stearate chain, enabling stabilization of O/W emulsions by reducing interfacial tension . The hydroxyl groups enhance water solubility, while the long alkyl chain (C18) anchors into the oil phase. Advanced studies use dynamic light scattering (DLS) to measure droplet size distribution and zeta potential to assess emulsion stability under varying pH and ionic strength .
Q. What degradation pathways are observed under accelerated storage conditions, and how are they mitigated?
Hydrolytic degradation is a primary pathway due to ester bond susceptibility to moisture. Accelerated stability studies (40°C/75% relative humidity) monitor free fatty acid release via titration or gas chromatography (GC) . Oxidation of unsaturated bonds in the stearate chain (if present) is assessed using peroxide value tests. Mitigation strategies include encapsulation in anhydrous matrices or addition of antioxidants like tocopherols .
Q. How does this compound interact with other surfactants in multi-component emulsifier systems?
Synergistic effects with nonionic surfactants (e.g., polyglyceryl stearates) enhance emulsion viscosity and stability by forming mixed micelles . Competitive adsorption at the oil-water interface is studied using Langmuir trough experiments to measure surface pressure-area isotherms. Confocal microscopy can visualize co-localization of surfactants in emulsion droplets .
Methodological Guidance
- Emulsion Stability Testing : Use centrifugation (3000 rpm for 30 min) to detect phase separation. Combine with rheology measurements to evaluate viscosity changes over time .
- Synthesis Optimization : Employ a fractional factorial design to assess the impact of reaction time, temperature, and catalyst concentration on yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
